

Determining Water of Hydration using Thermogravimetric Analysis (TGA)

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Compound of Interest

Compound Name: *Hydroxide, hydrate*

Cat. No.: *B8676080*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Water of hydration refers to water molecules that are incorporated into the crystal structure of a compound. The presence and amount of this water can significantly impact the physicochemical properties of a substance, including its stability, solubility, and bioavailability. [1] In the pharmaceutical industry, accurately determining the water of hydration is crucial for quality control, formulation development, and regulatory compliance. [2] Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. [3] It is a widely used method for quantifying the water of hydration due to its accuracy, sensitivity, and ease of use. [4]

This application note provides a detailed protocol for determining the water of hydration in a sample using TGA, from sample preparation to data analysis and interpretation.

Principle of Thermogravimetric Analysis for Water of Hydration

TGA operates on a simple principle: as a hydrated sample is heated, it will lose its water of hydration at a specific temperature or over a temperature range. [5] This loss of water results in

a corresponding decrease in the sample's mass. The TGA instrument consists of a high-precision balance, a furnace, and a programmable temperature controller.[\[6\]](#) The sample is placed in a crucible on the balance, and the furnace heats the sample according to a predefined temperature program. The balance continuously records the mass of the sample as the temperature increases.

The resulting data is plotted as a thermogram, which shows the mass of the sample as a function of temperature. The weight loss corresponding to the dehydration event can be used to calculate the percentage of water in the sample and, subsequently, the number of moles of water of hydration per mole of the compound. An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample.[\[3\]](#)

Experimental Protocol

This protocol provides a general guideline for determining the water of hydration in a solid, crystalline sample. Instrument parameters may need to be optimized for specific samples.

3.1. Materials and Equipment

- Thermogravimetric Analyzer (TGA) with a sensitive microbalance.
- TGA crucibles (e.g., alumina, platinum).[\[7\]](#)
- High-purity nitrogen gas for purging.
- Microbalance for accurate sample weighing.
- Spatula and tweezers.
- The hydrated sample for analysis.

3.2. Instrument Setup and Calibration

- Ensure the TGA instrument is clean and the balance is stable.
- Calibrate the TGA for mass and temperature according to the manufacturer's instructions. Curie point standards are often used for temperature calibration.

- Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

3.3. Sample Preparation

- Ensure the sample is representative of the bulk material. If necessary, gently grind the sample to achieve a uniform particle size.[\[7\]](#)
- Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.[\[1\]](#)
- Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.[\[7\]](#)

3.4. TGA Method Parameters

- Temperature Program:
 - Initial Temperature: Start at a temperature below the expected dehydration temperature, typically ambient temperature (e.g., 25 °C).
 - Heating Rate: A typical heating rate is 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution for overlapping weight loss events.[\[8\]](#)
 - Final Temperature: End at a temperature sufficiently above the dehydration temperature to ensure all water has been removed, but below the decomposition temperature of the anhydrous compound. A final temperature of 200-300 °C is often sufficient for hydrates.
 - Isothermal Step (Optional): An initial isothermal step (e.g., at 30 °C for 5 minutes) can be included to allow the instrument to equilibrate.
- Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

3.5. Experimental Procedure

- Load the prepared sample crucible into the TGA instrument.
- Start the TGA method.
- The instrument will automatically execute the temperature program and record the mass loss data.

- Once the experiment is complete, allow the instrument to cool down.
- Remove the sample crucible.
- Analyze the resulting thermogram.

Data Presentation and Analysis

The primary output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and can help to precisely identify the temperature of maximum weight loss.

4.1. Quantitative Data Summary

The quantitative data from the TGA analysis can be summarized in a table for easy comparison.

Sample ID	Initial Mass (mg)	Dehydratio n n Temperature Range (°C)	Weight Loss (%)	Calculated Water Content (%)	Moles of Water (n)
Compound A	8.250	80 - 120	14.75	14.75	2.01
Compound B	9.512	110 - 150	9.88	9.88	1.02
Compound C	7.890	95 - 135	21.20	21.20	3.98

4.2. Calculation of Water of Hydration

The number of moles of water of hydration (n) can be calculated from the percentage weight loss observed in the thermogram.

Step 1: Determine the percentage weight loss (%WL) from the thermogram.

This is the step height corresponding to the dehydration event.

Step 2: Calculate the number of moles of water of hydration (n) using the following formula:

$$n = (\%WL \times M_a) / (M_n \times (100 - \%WL))$$

Where:

- n = number of moles of water of hydration
- $\%WL$ = percentage weight loss from TGA
- M_a = Molar mass of the anhydrous compound (g/mol)
- M_n = Molar mass of water (18.02 g/mol)

Example Calculation:

Let's assume a hypothetical hydrated compound, "Compound X monohydrate" (Anhydrous Molar Mass = 200 g/mol), and the TGA analysis shows a weight loss of 8.3%.

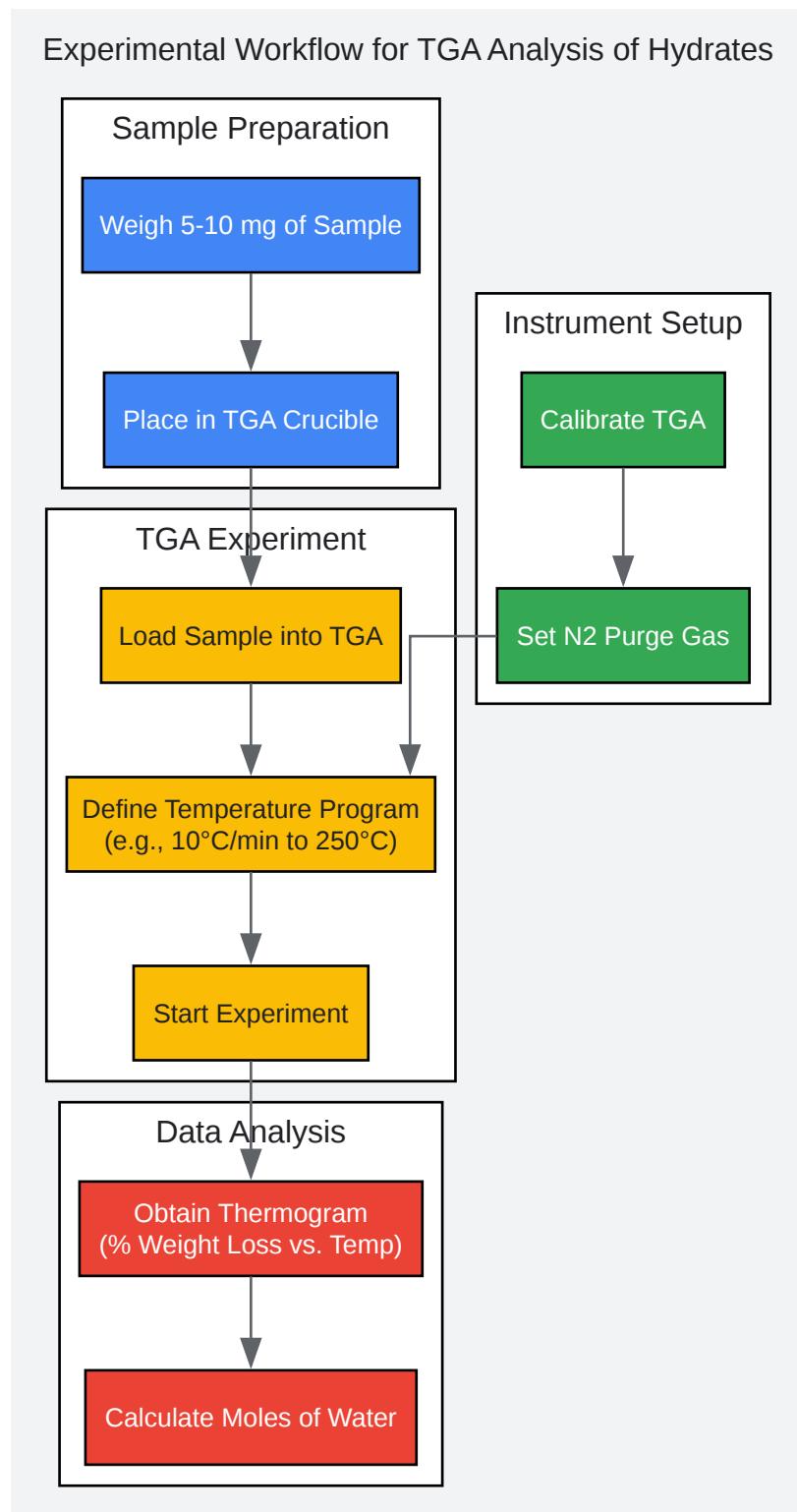
- $\%WL = 8.3\%$
- $M_a = 200$ g/mol
- $M_n = 18.02$ g/mol

$$n = (8.3 \times 200) / (18.02 \times (100 - 8.3)) \quad n = 1660 / (18.02 \times 91.7) \quad n = 1660 / 1652.43 \quad n \approx 1.00$$

This calculation confirms that the compound is a monohydrate.

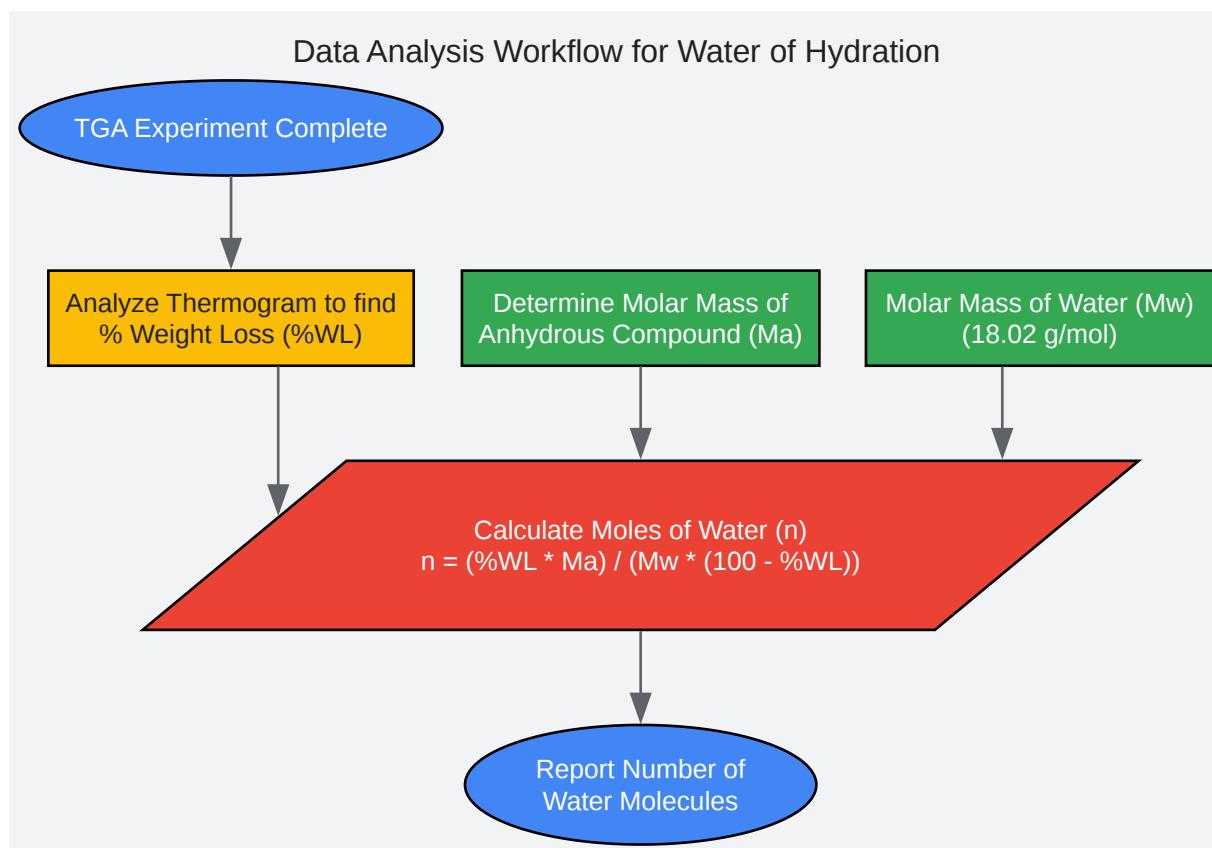
Visualizations

5.1. Experimental Workflow

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Caption: Experimental workflow for determining water of hydration using TGA.

5.2. Data Analysis Workflow



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Caption: Logical workflow for calculating the water of hydration from TGA data.

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